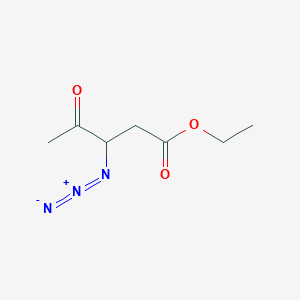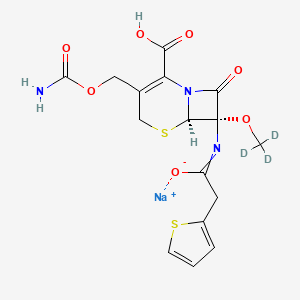
Cefoxitin-d3 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefoxitin-d3 Sodium Salt is a deuterated form of Cefoxitin Sodium, a semi-synthetic, broad-spectrum cephamycin antibiotic. It is primarily used for its antibacterial properties, particularly in treating serious bacterial infections such as urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefoxitin-d3 Sodium Salt is synthesized through a multi-step process starting from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the various chemical transformations required to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and isolate impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cefoxitin-d3 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the cephamycin nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cefoxitin-d3 Sodium Salt has a wide range of scientific research applications:
Wirkmechanismus
Cefoxitin-d3 Sodium Salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefoxitin Sodium: The non-deuterated form of Cefoxitin-d3 Sodium Salt, used for similar antibacterial purposes.
Cefotaxime Sodium: Another cephalosporin antibiotic with a broader spectrum of activity.
Cefepime Hydrochloride: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly useful in pharmacokinetic studies and as a reference standard in analytical chemistry .
Eigenschaften
Molekularformel |
C16H16N3NaO7S2 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChI-Schlüssel |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
Kanonische SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
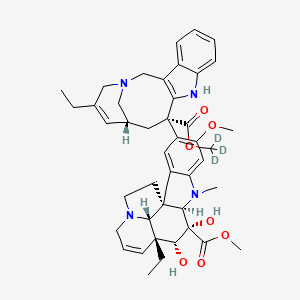


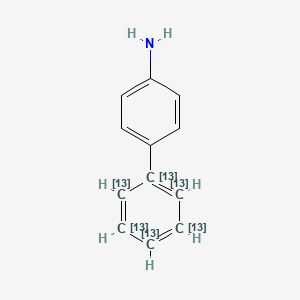
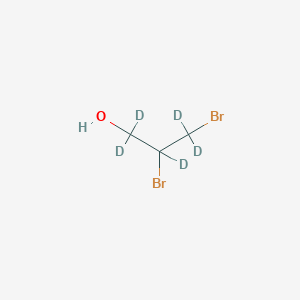

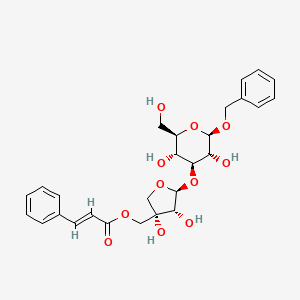
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
